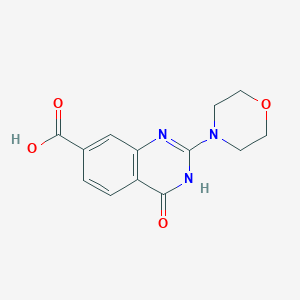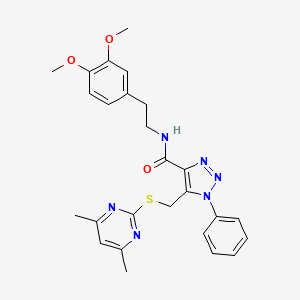
2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
The compound has been involved in studies exploring new synthetic routes and reactions. For instance, Fathalla et al. (2002) demonstrated a domino-reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, showcasing the chemical reactivity and potential for creating structurally diverse derivatives from morpholine-based quinazolines Fathalla, Pazdera, & Marek, 2002. This highlights the compound's versatility in chemical synthesis, offering pathways to novel compounds with varied biological activities.
Antimicrobial and Antibacterial Activities
Research into the antimicrobial properties of quinazoline derivatives, including those with morpholine components, indicates their potential for combating bacterial infections. Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing that certain derivatives exhibit significant antibacterial activity against Gram-positive organisms, suggesting a promising avenue for developing new antibacterial agents Cooper, Klock, Chu, & Fernandes, 1990.
Photophysical Properties and Applications
The study by Wu et al. (2009) on the co-sensitization with near-IR absorbing cyanine dye for dye-sensitized solar cells touches on the photophysical properties of related compounds. Though not directly on 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, it provides an example of how structural analogs can be utilized in improving the photoelectric conversion efficiency in solar cell technologies Wu, Meng, Li, Teng, & Hua, 2009.
Structural and Conformational Studies
The conformational and stereochemical requirements of quinazoline derivatives for biological activity were explored by Carling et al. (1992), providing insights into the structural features critical for binding to biological targets, such as the NMDA receptor. This research underscores the importance of stereochemistry and molecular conformation in the design of biologically active compounds Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992.
Future Directions
properties
IUPAC Name |
2-morpholin-4-yl-4-oxo-3H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11-9-2-1-8(12(18)19)7-10(9)14-13(15-11)16-3-5-20-6-4-16/h1-2,7H,3-6H2,(H,18,19)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDVZXKPSITCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2915497.png)
![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915498.png)

![Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B2915501.png)



![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2915509.png)
![5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915510.png)


![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2915515.png)
